Cas no 1998063-23-2 (3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-enal)
3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-enal Chemical and Physical Properties
Names and Identifiers
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- 1998063-23-2
- EN300-1960356
- 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enal
- 3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-enal
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- Inchi: 1S/C8H6ClF3N2O/c1-14-7(9)5(3-2-4-15)6(13-14)8(10,11)12/h2-4H,1H3/b3-2+
- InChI Key: BAKPHHDBZNSTFK-NSCUHMNNSA-N
- SMILES: ClC1=C(/C=C/C=O)C(C(F)(F)F)=NN1C
Computed Properties
- Exact Mass: 238.0120750g/mol
- Monoisotopic Mass: 238.0120750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 34.9Ų
3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-enal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1960356-1g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enal |
1998063-23-2 | 1g |
$770.0 | 2023-09-17 | ||
| Enamine | EN300-1960356-5g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enal |
1998063-23-2 | 5g |
$2235.0 | 2023-09-17 | ||
| Enamine | EN300-1960356-10g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enal |
1998063-23-2 | 10g |
$3315.0 | 2023-09-17 | ||
| Enamine | EN300-1960356-0.05g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enal |
1998063-23-2 | 0.05g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-1960356-0.1g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enal |
1998063-23-2 | 0.1g |
$678.0 | 2023-09-17 | ||
| Enamine | EN300-1960356-0.25g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enal |
1998063-23-2 | 0.25g |
$708.0 | 2023-09-17 | ||
| Enamine | EN300-1960356-0.5g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enal |
1998063-23-2 | 0.5g |
$739.0 | 2023-09-17 | ||
| Enamine | EN300-1960356-1.0g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enal |
1998063-23-2 | 1g |
$1086.0 | 2023-06-03 | ||
| Enamine | EN300-1960356-2.5g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enal |
1998063-23-2 | 2.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1960356-5.0g |
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enal |
1998063-23-2 | 5g |
$3147.0 | 2023-06-03 |
3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-enal Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-enal
Professional Introduction to Compound with CAS No. 1998063-23-2 and Product Name: 3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-enal
3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-enal (CAS No. 1998063-23-2) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of chloro, methyl, and trifluoromethyl substituents, as well as the aldehyde functional group, contribute to its unique chemical properties and reactivity. These characteristics make it a valuable intermediate in the synthesis of various bioactive molecules, including potential drug candidates.
The significance of this compound in modern pharmaceutical research cannot be overstated. Pyrazole derivatives have been extensively studied due to their ability to modulate a wide range of biological pathways. The chloro and methyl groups in the structure enhance the electrophilicity of the molecule, making it a versatile building block for further functionalization. Additionally, the trifluoromethyl group is known to improve metabolic stability and binding affinity, which are critical factors in drug design. The aldehyde functionality at the prop-2-enyl position provides a reactive site for condensation reactions, enabling the synthesis of more complex structures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-enal has emerged as a promising candidate in this context. Its structural motif is reminiscent of several known pharmacophores that exhibit anti-inflammatory, anti-viral, and anti-cancer properties. For instance, studies have shown that pyrazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. The presence of multiple substituents in this compound suggests that it may interact with multiple targets simultaneously, potentially leading to synergistic effects.
The synthesis of 3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-enal involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The starting materials typically include readily available pyrazole derivatives that undergo chlorination, methylation, and trifluoromethylation reactions. The introduction of the aldehyde group is often achieved through oxidation or condensation reactions. Each step must be carefully optimized to ensure high yield and purity, as impurities can significantly affect downstream applications.
One of the most compelling aspects of this compound is its potential application in drug discovery programs targeting neurological disorders. Pyrazole derivatives have shown promise in preclinical studies for their ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors. The specific arrangement of substituents in 3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-enal may confer enhanced binding affinity to these receptors, making it a viable lead compound for further development.
Recent advancements in computational chemistry have also facilitated the exploration of 3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-enal's potential applications. Molecular modeling studies have predicted its interaction with various protein targets, providing insights into its mechanism of action. These predictions are crucial for guiding experimental design and optimizing lead compounds for clinical trials. Additionally, virtual screening techniques have been employed to identify novel analogs with improved properties, further expanding the therapeutic potential of this class of compounds.
The role of chloro, methyl, and trifluoromethyl groups in influencing the pharmacokinetic properties of pyrazole derivatives cannot be ignored. These substituents can modulate lipophilicity, solubility, and metabolic stability, all of which are critical factors in determining a drug's bioavailability and efficacy. For example, the introduction of a trifluoromethyl group often enhances binding affinity by increasing hydrophobic interactions with target proteins. Similarly, chloro groups can improve metabolic stability by preventing unwanted side reactions.
In conclusion,3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ypropen -en al (CAS No 1998063 -23 -2) represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications It s structural features make it a valuable intermediate for synthesizing novel bioactive molecules particularly those targeting neurological disorders Recent research highlights its promise as a lead compound for drug discovery programs highlighting its importance in modern medicinal chemistry
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